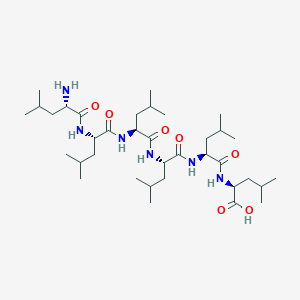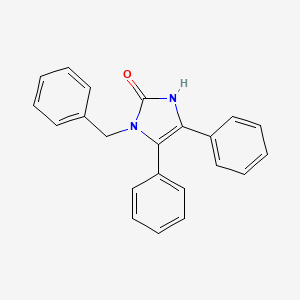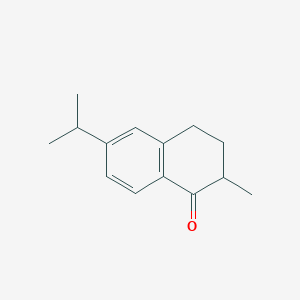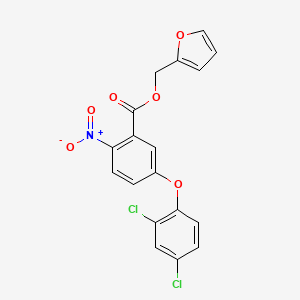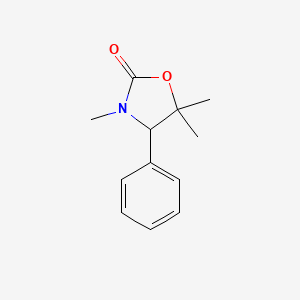
3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . These reactions typically require specific conditions such as room temperature and the presence of electron-donating or electron-withdrawing groups to enhance the yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone compounds.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the phenyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different functional groups attached to the phenyl or methyl groups, enhancing their chemical and biological properties.
Scientific Research Applications
3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of protein synthesis by binding to the bacterial ribosome . This interaction prevents the formation of essential proteins, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one include:
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, such as the presence of three methyl groups and a phenyl group
Properties
CAS No. |
61031-57-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)10(13(3)11(14)15-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
NJMPGWRRTRYVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

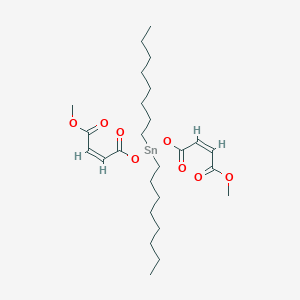

![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)
